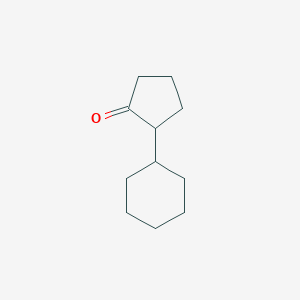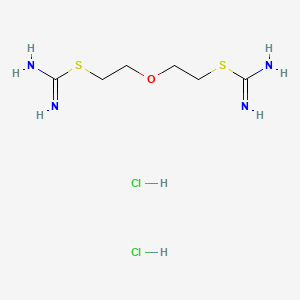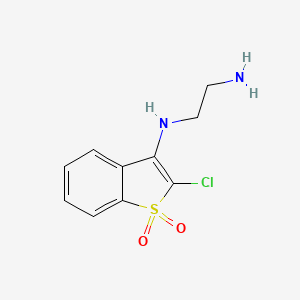
N'-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring system with a chlorine atom and a dioxo group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Dioxo Group: The dioxo group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Linking the Ethane-1,2-diamine Moiety: The final step involves the reaction of the chlorinated benzothiophene with ethane-1,2-diamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiophenes.
Wissenschaftliche Forschungsanwendungen
N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares the benzothiophene ring system but differs in the functional groups attached.
1,1-Dioxo-1,2-benzothiazol-3-one: Another benzothiophene derivative with different substituents.
6-chloro-1,1-dioxo-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide: A structurally related compound with additional functional groups.
Uniqueness
N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine is unique due to its specific combination of functional groups and the ethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
39775-21-8 |
|---|---|
Molekularformel |
C10H11ClN2O2S |
Molekulargewicht |
258.73 g/mol |
IUPAC-Name |
N'-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H11ClN2O2S/c11-10-9(13-6-5-12)7-3-1-2-4-8(7)16(10,14)15/h1-4,13H,5-6,12H2 |
InChI-Schlüssel |
OSUYVHRYRXDZMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Cl)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
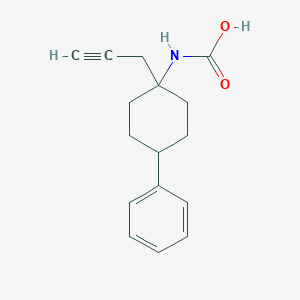


![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
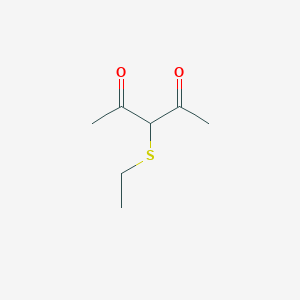
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
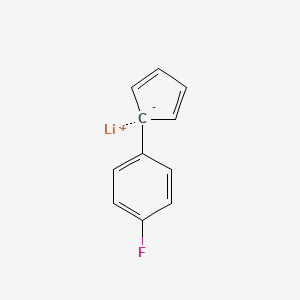
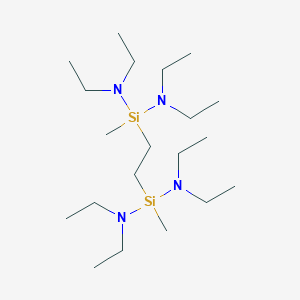
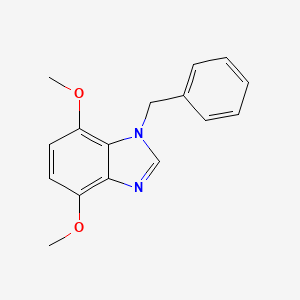
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
